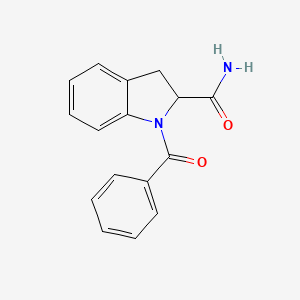

1-Benzoylindoline-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzoyl-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c17-15(19)14-10-12-8-4-5-9-13(12)18(14)16(20)11-6-2-1-3-7-11/h1-9,14H,10H2,(H2,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMJMMWGKRUMDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C21)C(=O)C3=CC=CC=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1-Benzoylindoline-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a proposed synthetic route and detailed characterization methods for 1-Benzoylindoline-2-carboxamide. Due to the absence of a single, unified protocol in published literature for this specific molecule, this guide consolidates established chemical transformations for each synthetic step. The protocols and characterization data are based on analogous reactions and structurally related compounds, offering a robust framework for its successful synthesis and validation.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached via a three-step sequence starting from the readily available Indole-2-carboxylic acid. The pathway involves the reduction of the indole ring to an indoline, followed by amidation of the carboxylic acid, and concluding with the N-benzoylation of the indoline nitrogen.

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Indoline-2-carboxylic acid

This procedure details the reduction of the indole nucleus to the corresponding indoline using sodium cyanoborohydride.

-

Materials: Indole-2-carboxylic acid, Acetic acid, Sodium cyanoborohydride (NaBH₃CN), Deionized water, Ethyl acetate, Brine, Anhydrous magnesium sulfate.

-

Procedure:

-

Suspend Indole-2-carboxylic acid (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the mixture to 0 °C in an ice bath.

-

Add sodium cyanoborohydride (approx. 2.0-2.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the mixture by slowly adding deionized water.

-

Extract the aqueous mixture with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield crude Indoline-2-carboxylic acid, which can be used in the next step without further purification or recrystallized from an appropriate solvent system if necessary.

-

Step 2: Synthesis of Indoline-2-carboxamide

This protocol describes the conversion of the carboxylic acid to a primary amide via an acid chloride intermediate.

-

Materials: Indoline-2-carboxylic acid, Thionyl chloride (SOCl₂), Dichloromethane (DCM), Ammonium hydroxide (conc.), Deionized water, Saturated sodium bicarbonate solution.

-

Procedure:

-

Suspend Indoline-2-carboxylic acid (1.0 eq) in anhydrous DCM in a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere.

-

Add thionyl chloride (1.2 eq) dropwise to the suspension at 0 °C.

-

After addition, attach a reflux condenser and heat the mixture to reflux (approx. 40 °C) for 2-3 hours until the solution becomes clear.

-

Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude indoline-2-carbonyl chloride.

-

In a separate flask, cool a concentrated solution of ammonium hydroxide in an ice bath.

-

Dissolve the crude acid chloride in a minimal amount of anhydrous DCM and add it dropwise to the cold ammonium hydroxide solution with vigorous stirring.

-

A precipitate should form. Continue stirring for 1-2 hours, allowing the mixture to warm to room temperature.

-

Filter the solid precipitate and wash thoroughly with cold deionized water.

-

Neutralize any remaining acid by washing with a cold, saturated sodium bicarbonate solution, followed by another wash with deionized water.

-

Dry the solid product under vacuum to yield Indoline-2-carboxamide.

-

Step 3: Synthesis of this compound

This final step involves the acylation of the indoline nitrogen with benzoyl chloride.

-

Materials: Indoline-2-carboxamide, Anhydrous Dichloromethane (DCM), Anhydrous Pyridine, Benzoyl chloride, 1M HCl solution, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

Dissolve Indoline-2-carboxamide (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add anhydrous pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Add benzoyl chloride (1.1 eq) dropwise via syringe.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

-

Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM.

-

Wash the organic layer sequentially with 1M HCl solution (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to afford the final product, this compound.

-

Characterization of this compound

The following tables summarize the expected physicochemical and spectral data for the final product. This data is predicted based on the analysis of its constituent functional groups and structurally similar N-acyl indoline derivatives.

Physicochemical and Mass Spectrometry Data

| Property | Expected Value |

| Molecular Formula | C₁₆H₁₄N₂O₂ |

| Molecular Weight | 266.29 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 170-190 °C (Predicted Range) |

| MS (ESI+) m/z | 267.11 [M+H]⁺, 289.09 [M+Na]⁺ |

Predicted Spectroscopic Data

| Technique | Expected Chemical Shifts / Frequencies |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.0-7.4 (m, 5H, Benzoyl-H), 7.3-7.0 (m, 4H, Indoline Ar-H), 6.5-5.5 (br s, 2H, -CONH₂), 4.8-4.6 (dd, 1H, C2-H), 3.8-3.6 (dd, 1H, C3-Hₐ), 3.2-3.0 (dd, 1H, C3-Hₑ) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 172-170 (CONH₂), 169-167 (N-C=O Benzoyl), 142-140 (Indoline C7a), 136-134 (Benzoyl C-ipso), 132-127 (Aromatic CHs), 125-123 (Indoline C3a), 118-115 (Indoline C7), 65-63 (Indoline C2), 35-33 (Indoline C3) |

| IR Spectroscopy (KBr) | ν (cm⁻¹): 3400-3200 (N-H stretch, -CONH₂), 1680-1660 (C=O stretch, Amide I, -CONH₂), 1650-1630 (C=O stretch, N-Benzoyl), 1610-1590 (N-H bend, Amide II), 1450, 1400 (Aromatic C=C) |

Characterization Workflow

The identity and purity of the synthesized this compound should be confirmed through a standard series of analytical techniques.

physicochemical properties of 1-Benzoylindoline-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 1-Benzoylindoline-2-carboxamide. Due to the limited availability of experimental data for this specific compound, this guide also presents predicted properties based on structurally related molecules and proposes standardized experimental protocols for its synthesis and biological evaluation.

Core Physicochemical Properties

| Property | 1-Benzoyl-2,3-dihydro-1H-indole-2-carboxylic acid | This compound (Estimated) | Data Source |

| Molecular Formula | C₁₆H₁₃NO₃ | C₁₆H₁₄N₂O₂ | [1] |

| Molecular Weight | 267.28 g/mol | 266.29 g/mol | Calculated |

| Melting Point | Not available | 180-200 °C | Estimated based on related indole-2-carboxamides |

| Solubility | Not available | Sparingly soluble in water; Soluble in DMSO, DMF, and chlorinated solvents. | Estimated based on general solubility of N-acyl indoles |

| logP | Not available | 2.5 - 3.5 | Estimated based on related N-benzoylindoline structures |

| pKa | Not available | Amide N-H: ~17; Indoline N-H (if debenzoylated): Not applicable | General pKa values for amides[2] |

Synthesis and Characterization

The synthesis of this compound can be achieved from its carboxylic acid precursor, 1-Benzoyl-2,3-dihydro-1H-indole-2-carboxylic acid.

Proposed Synthetic Protocol: Amide Formation

This protocol describes the conversion of the carboxylic acid to the primary amide using a common coupling agent.

Materials:

-

1-Benzoyl-2,3-dihydro-1H-indole-2-carboxylic acid

-

Ammonium chloride (NH₄Cl)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane solvent system

Procedure:

-

To a solution of 1-Benzoyl-2,3-dihydro-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add ammonium chloride (1.5 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexane to yield this compound.

Figure 1: Synthetic workflow for this compound.

Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the sample in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Expected signals would include aromatic protons from the benzoyl and indoline moieties, a downfield amide proton signal (broad), and aliphatic protons of the indoline ring.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum in the same solvent. Expected signals would include carbonyl carbons (amide and benzoyl), aromatic carbons, and aliphatic carbons of the indoline ring.

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI) is recommended.

-

Expected Ions: In positive ion mode, the protonated molecule [M+H]⁺ is expected. Adducts with sodium [M+Na]⁺ may also be observed. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC):

-

Column: A reverse-phase C18 column is suitable.

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid.

-

Detection: UV detection at a wavelength corresponding to the chromophores of the molecule (e.g., 254 nm).

-

Purpose: To determine the purity of the synthesized compound.

Potential Biological Activity and Screening

While the specific biological activity of this compound has not been reported, the indole-2-carboxamide scaffold is present in numerous biologically active molecules, including TRPV1 modulators and compounds with antiproliferative activity.[3][4] Therefore, a general screening workflow to assess these potential activities is proposed.

Figure 2: General workflow for biological activity screening.

Experimental Protocol: Antiproliferative Activity Assay (SRB Assay)

This protocol outlines a common method to assess the antiproliferative effects of a novel compound on cancer cell lines.[3]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete cell culture medium

-

96-well plates

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at an appropriate density and incubate overnight.

-

Treat the cells with various concentrations of this compound for 72 hours.

-

Fix the cells with cold TCA for 1 hour at 4°C.

-

Wash the plates with water and air dry.

-

Stain the cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the bound dye with Tris base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the cell growth inhibition to determine the IC₅₀ value.

Experimental Protocol: TRPV1 Activity Assay (Calcium Flux Assay)

This protocol describes a cell-based assay to screen for modulatory activity on the TRPV1 ion channel.[5][6]

Materials:

-

HEK293 cells stably expressing human TRPV1

-

Complete cell culture medium

-

Fluo-4 AM or other calcium-sensitive dye

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Capsaicin (TRPV1 agonist)

-

Fluorometric imaging plate reader (FLIPR) or similar instrument

Procedure:

-

Seed TRPV1-expressing HEK293 cells in a 96-well plate and incubate overnight.

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Add varying concentrations of this compound to the wells and incubate.

-

Stimulate the cells with a known concentration of capsaicin.

-

Measure the change in intracellular calcium concentration by monitoring fluorescence using a plate reader.

-

Analyze the data to determine if the compound acts as an agonist, antagonist, or modulator of TRPV1 activity.

This technical guide provides a foundational understanding of this compound. The proposed protocols and estimated data serve as a starting point for researchers to synthesize, characterize, and evaluate the biological potential of this novel compound. All estimated data should be confirmed through rigorous experimentation.

References

- 1. Screening and identification of novel biologically active natural compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of amides directly from carboxylic acids and hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Antiproliferative activity assay [bio-protocol.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. moleculardevices.com [moleculardevices.com]

- 6. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]

Biological Activity of 1-Benzoylindoline-2-carboxamide and Related Indole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets. The functionalization of this core, particularly at the N-1 and C-2 positions, has given rise to numerous compounds with significant therapeutic potential. This technical guide focuses on the diverse biological activities of 1-benzoylindoline-2-carboxamide and its close analogs, the broader class of indole-2-carboxamide derivatives. We present a comprehensive overview of their anticancer, enzyme inhibitory, and receptor modulatory activities, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Section 1: Anticancer and Antiproliferative Activity

Indole-2-carboxamide derivatives have emerged as potent anticancer agents, often acting through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] The dual inhibition of these targets is a promising strategy to overcome resistance and enhance therapeutic efficacy.[1][3] Another mechanism involves the antagonism of receptors like P2X7, which is overexpressed in various cancers and contributes to tumor growth and metastasis.[4]

Data Presentation: Antiproliferative and Enzyme Inhibitory Activities

The following tables summarize the in vitro efficacy of various indole-2-carboxamide derivatives against several cancer cell lines and their inhibitory activity against specific molecular targets.

Table 1.1: Antiproliferative Activity of Indole-2-Carboxamide Derivatives

| Compound ID | Substituents | Cancer Cell Line | Activity (GI₅₀/IC₅₀, µM) | Citation |

|---|---|---|---|---|

| 5d | 5-Cl, N-phenethyl-morpholine | Mean of 4 cell lines* | 1.05 | [5] |

| 5e | 5-Cl, N-phenethyl-2-methylpyrrolidine | Mean of 4 cell lines* | 0.95 | [6] |

| 5i | 5,7-diCl, N-phenethyl-morpholine | Mean of 4 cell lines* | 1.50 | [5] |

| 7c | 1-benzyl-5-bromo-indolin-2-one core | MCF-7 (Breast) | 7.17 | [7] |

| 7d | 1-benzyl-5-bromo-indolin-2-one core | MCF-7 (Breast) | 2.93 | [7] |

| 7d | 1-benzyl-5-bromo-indolin-2-one core | A-549 (Lung) | 9.57 | [7] |

| 12 | N-(1-anthraquinone) | K-562 (Leukemia) | 0.33 | [8] |

| 4 | N-(p-chlorobenzene) | K-562 (Leukemia) | 0.61 | [8] |

| 10 | N-(substituted phenyl) | HCT-116 (Colon) | 1.01 | [8] |

*Cell lines include A549 (lung), MCF-7 (breast), Panc-1 (pancreatic), and HT-29 (colon).[5]

Table 1.2: Enzyme Inhibitory Activity of Anticancer Indole-2-Carboxamide Derivatives

| Compound ID | Target Enzyme | Activity (IC₅₀, nM) | Reference Compound | Activity (IC₅₀, nM) | Citation |

|---|---|---|---|---|---|

| 5d | EGFR | 89 | Erlotinib | 80 | [3] |

| 5e | EGFR | 93 | Erlotinib | 80 | [3] |

| 5j | EGFR | 98 | Erlotinib | 80 | [3] |

| 5e | CDK2 | 13 | Dinaciclib | 20 | [3] |

| 5h | CDK2 | 11 | Dinaciclib | 20 | [3] |

| 5k | CDK2 | 19 | Dinaciclib | 20 | [3] |

| 7c | VEGFR-2 | 728 | - | - | [7] |

| 7d | VEGFR-2 | 503 | - | - |[7] |

Visualizations: Pathways and Workflows

References

- 1. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Purinergic P2X7 Receptor in Inflammation and Cancer: Novel Molecular Insights and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of Indoline-2-Carboxamide Derivatives: A Technical Overview for Drug Discovery Professionals

An in-depth examination of the synthesis, spectroscopic properties, and biological significance of indole-2-carboxamide derivatives, providing a foundational understanding for researchers in medicinal chemistry and drug development.

This technical guide delves into the structural analysis of N-substituted indole-2-carboxamide derivatives, a class of compounds recognized for their diverse biological activities. While specific structural data for 1-benzoylindoline-2-carboxamide is not extensively available in public literature, this paper presents a comprehensive analysis of closely related analogues. The methodologies and data presented herein serve as a valuable reference for the synthesis and characterization of this important scaffold.

Synthesis of Indole-2-Carboxamide Derivatives

The synthesis of indole-2-carboxamide derivatives is typically achieved through the coupling of a commercially available or synthesized indole-2-carboxylic acid with a primary or secondary amine.[1] Common coupling reagents and conditions are summarized below.

Experimental Protocol: General Amide Coupling Reaction[2]

A common method for the synthesis of N-substituted indole-2-carboxamides involves the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with Hydroxybenzotriazole (HOBt).

Method A: EDCI/HOBt Coupling [2]

-

To a solution of 1H-indole-2-carboxylic acid in a suitable dry solvent such as dichloromethane (DCM) or acetonitrile (ACN), is added 1.1 equivalents of EDCI and 1.1 equivalents of HOBt.

-

The reaction mixture is stirred at room temperature for 30 minutes.

-

The desired amine (1.0 equivalent) is then added to the mixture.

-

The reaction is stirred at room temperature until completion, typically monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or chloroform/methanol) to yield the pure N-substituted indole-2-carboxamide.

Method B: HBTU/HOBt Coupling [2] An alternative method utilizes HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt with a base such as N,N-Diisopropylethylamine (DIPEA) in a solvent like N,N-Dimethylformamide (DMF). The workup and purification steps are similar to Method A.

Figure 1. General workflow for the synthesis of N-substituted indole-2-carboxamides.

Spectroscopic Data of Indole-2-Carboxamide Analogues

The structural characterization of indole-2-carboxamide derivatives relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Below is a summary of representative spectroscopic data for various N-substituted indole-2-carboxamides.

| Compound | 1H NMR (δ ppm, Solvent) | 13C NMR (δ ppm, Solvent) | MS (m/z) |

| N-Benzyl-1H-indole-2-carboxamide [2] | 9.24 (br s, 1H), 7.62 (d, J = 7.8 Hz, 1H), 7.42 (d, J = 8.3 Hz, 1H), 7.36 (d, J = 4.4 Hz, 2H), 7.33–7.24 (m, 4H), 7.13 (t, J = 7.6 Hz, 1H), 6.82 (s, 1H), 6.41 (br s, 1H), 4.68 (d, J = 5.9 Hz, 2H) (Chloroform-d) | 161.4, 139.7, 136.9, 131.7, 128.3 (x2), 127.9, 127.5 (x2), 126.9, 123.6, 121.6, 119.8, 112.2, 102.0, 42.7 (Chloroform-d) | 251 [M+H]+, 273 [M+Na]+ |

| N-(4-Hydroxyphenyl)-1H-indole-2-carboxamide [2] | 9.31 (s, 1H), 7.61 (d, J = 7.8 Hz, 1H), 7.51 (d, J = 8.8 Hz, 2H), 7.43 (d, J = 7.8 Hz, 1H), 7.30 (s, 1H), 7.17 (t, J = 7.8 Hz, 1H), 7.02 (t, J = 7.3 Hz, 1H), 6.73 (d, J = 8.8 Hz, 2H) (DMSO-d6) | 159.8, 154.1, 137.1, 132.2, 130.9, 127.6, 124.1, 122.6 (x2), 122.1, 120.4, 115.6 (x2), 112.8, 103.8 (DMSO-d6) | 253 [M+H]+ |

| N-(4-Fluorobenzyl)-1H-indole-2-carboxamide [2] | 8.66 (s, 1H), 7.62 (d, J = 8.0 Hz, 1H), 7.53 (d, J = 8.3 Hz, 1H), 7.45 (dd, J = 7.8, 5.7 Hz, 2H), 7.25–7.20 (m, 2H), 7.11–7.05 (m, 3H), 4.65 (d, J = 6.0 Hz, 2H) (Acetone-d6) | 162.0, 161.9 (d, J = 242.8 Hz), 137.0, 135.7 (d, J = 3.1 Hz), 131.5, 129.5 (d, J = 8.1 Hz) (x2), 127.8, 123.8, 121.7, 120.1, 115.0 (d, J = 21.5 Hz) (x2), 112.3, 102.8, 42.1 (Acetone-d6) | Not Reported |

Biological Activity and Significance

Indole-2-carboxamide derivatives have been investigated for a wide range of biological activities. Notably, they have been identified as allosteric modulators of the cannabinoid CB1 receptor, making them of interest for the development of novel therapeutics.[3][4] Structure-activity relationship (SAR) studies have shown that substitutions on the indole ring and the N-aryl or N-alkyl group can significantly influence the potency and efficacy of these compounds.[3] For instance, the presence of a chloro or fluoro group at the C5 position and short alkyl groups at the C3 position of the indole ring have been shown to enhance CB1 receptor modulation.[3] Furthermore, certain indole-2-carboxamides have demonstrated potent pan-activity against various mycobacterial species by inhibiting the essential transporter MmpL3, highlighting their potential as novel anti-mycobacterial agents.[1]

Figure 2. Key biological targets and activities of the indole-2-carboxamide scaffold.

Conclusion

The indole-2-carboxamide scaffold represents a versatile platform for the development of novel therapeutic agents. The synthetic routes are well-established, allowing for the generation of diverse libraries of compounds for biological screening. The structural characterization of these molecules is readily achieved through standard spectroscopic methods. The demonstrated activity of this class of compounds against important biological targets such as the CB1 receptor and MmpL3 underscores their potential in drug discovery. Further investigation into the structural biology and SAR of this compound and its analogues is warranted to fully exploit their therapeutic promise.

References

- 1. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of 1-Benzoylindoline-2-carboxamides: A Technical Guide to a New Frontier in Kinase Inhibition

A new class of synthetic compounds, 1-benzoylindoline-2-carboxamide analogs, is emerging as a promising scaffold in the discovery of novel kinase inhibitors for cancer therapy. These small molecules have demonstrated significant antiproliferative activity across a range of cancer cell lines, with several analogs exhibiting potent dual inhibitory action against key regulators of cell cycle and growth signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). This technical guide provides an in-depth overview of the discovery, synthesis, biological evaluation, and mechanism of action of these novel analogs, tailored for researchers, scientists, and drug development professionals.

The indole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural and synthetic bioactive compounds.[1] The unique structural and electronic properties of the indole ring system allow it to interact with a wide variety of biological targets. The this compound framework represents a strategic modification of this versatile scaffold, designed to enhance binding affinity and selectivity towards specific kinase targets.

Antiproliferative Activity and Kinase Inhibition: A Quantitative Overview

Recent studies have highlighted the potent anticancer effects of newly synthesized this compound and related indole-2-carboxamide analogs. These compounds have been evaluated against a panel of human cancer cell lines, demonstrating significant growth inhibition. The antiproliferative activity is often attributed to their ability to inhibit specific protein kinases involved in cancer cell proliferation and survival.

Table 1: Antiproliferative Activity of Novel Indole-2-carboxamide Analogs

| Compound | Cancer Cell Line | Mean GI₅₀ (nM) | Reference Compound | Mean GI₅₀ (nM) |

| Va | 4 Cancer Cell Lines | 26 | Erlotinib | 33 |

| Vc | 4 Cancer Cell Lines | 56 | Erlotinib | 33 |

| Vb | 4 Cancer Cell Lines | 59 | Erlotinib | 33 |

| Vg | 4 Cancer Cell Lines | 31 | Erlotinib | 33 |

| Vh | 4 Cancer Cell Lines | 37 | Erlotinib | 33 |

| IV | 4 Cancer Cell Lines | 104 | Erlotinib | 33 |

| 5f | 4 Cancer Cell Lines | 29 | Erlotinib | 33 |

| 5c, 5d, 5g, 6e, 6f | 4 Cancer Cell Lines | 29-47 | Erlotinib | 33 |

GI₅₀ is the concentration of the compound that causes 50% growth inhibition. Data compiled from multiple sources.[2][3]

The most potent of these analogs have been further investigated for their ability to inhibit specific kinases. Dual inhibition of EGFR and CDK2 has emerged as a key mechanism of action for several lead compounds.

Table 2: Kinase Inhibitory Activity of Selected Indole-2-carboxamide Analogs

| Compound | Target Kinase | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |

| Va | EGFR | 71 ± 06 | Erlotinib | 80 ± 05 |

| 5d, 5f, 5g | EGFRWT | 68 - 85 | Erlotinib | 80 |

| 5f | EGFRT790M | 9.5 ± 2 | Osimertinib | 8 ± 2 |

| 5g | EGFRT790M | 11.9 ± 3 | Osimertinib | 8 ± 2 |

| 5e | CDK2 | 13 | Dinaciclib | 20 |

| 5h | CDK2 | 11 | Dinaciclib | 20 |

| 5k | CDK2 | 19 | Dinaciclib | 20 |

| 5c | CDK2 | 46 ± 05 | - | - |

| 5g | CDK2 | 33 ± 04 | - | - |

IC₅₀ is the concentration of the compound that causes 50% inhibition of the enzyme's activity. Data compiled from multiple sources.[3][4][5][6]

Deciphering the Mechanism: Targeting Key Signaling Pathways

The anticancer activity of these novel analogs stems from their ability to interfere with critical signaling pathways that drive tumor growth and proliferation. The dual inhibition of EGFR and CDK2 is a particularly attractive therapeutic strategy. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways, promoting cell proliferation, survival, and angiogenesis.[7] CDK2, in complex with cyclin E or A, plays a crucial role in the G1/S phase transition of the cell cycle.[8] By simultaneously blocking these two key targets, this compound analogs can induce cell cycle arrest and apoptosis, leading to tumor growth inhibition.

Experimental Protocols: A Guide to Synthesis and Evaluation

The discovery and development of these potent inhibitors rely on a systematic workflow encompassing chemical synthesis, in vitro biological evaluation, and mechanistic studies.

General Synthetic Scheme

The synthesis of this compound analogs typically involves a multi-step process. A common route starts with the appropriate indole-2-carboxylic acid, which is then subjected to a series of reactions including esterification, N-acylation with a substituted benzoyl chloride, and finally amidation with a desired amine to introduce diversity at the C2-carboxamide position.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Discovery of novel dual inhibitors of receptor tyrosine kinases EGFR and IGF-1R - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 1-Benzoylindoline-2-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 1-Benzoylindoline-2-carboxamide. Due to the limited availability of published experimental data for this specific molecule, this document outlines the expected spectroscopic signatures based on the analysis of its constituent chemical moieties: an indoline nucleus, an N-benzoyl group, and a C-2 carboxamide. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development by providing a predictive framework for the characterization of this compound and its analogs. Detailed hypothetical experimental protocols for its synthesis and spectroscopic analysis are also presented, alongside visualizations of its chemical structure and a proposed synthetic workflow.

Introduction

Indoline and its derivatives are a significant class of heterocyclic compounds that form the core of numerous biologically active molecules and natural products. The functionalization of the indoline scaffold at various positions allows for the modulation of its physicochemical and pharmacological properties. The introduction of a benzoyl group at the nitrogen atom (N-1) and a carboxamide function at the C-2 position is anticipated to yield a molecule, this compound, with a unique three-dimensional structure and potential for engaging with biological targets. Accurate spectroscopic characterization is paramount for the unambiguous identification and purity assessment of such novel compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of NMR and IR spectroscopy and mass spectrometry, drawing analogies from structurally related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.0-7.4 | Multiplet | 5H | Benzoyl-H | Aromatic protons of the benzoyl group. |

| ~ 7.3-6.8 | Multiplet | 4H | Indoline-Ar-H | Aromatic protons of the indoline ring. |

| ~ 6.5-5.5 | Broad Singlet | 2H | -CONH₂ | Amide protons, chemical shift can be variable and dependent on concentration and solvent. |

| ~ 5.0-4.5 | Doublet of Doublets | 1H | H-2 | Methine proton at the stereocenter C-2, coupled to the C-3 protons. |

| ~ 3.5-3.0 | Multiplet | 2H | H-3 | Methylene protons at C-3, diastereotopic and coupled to H-2. |

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 170-175 | C=O (Carboxamide) | Carbonyl carbon of the primary amide. |

| ~ 168-172 | C=O (Benzoyl) | Carbonyl carbon of the N-benzoyl group. |

| ~ 140-145 | C-7a | Quaternary aromatic carbon of the indoline ring. |

| ~ 135-130 | Quaternary Benzoyl-C | Quaternary carbon of the benzoyl group attached to the carbonyl. |

| ~ 130-125 | Aromatic CH | Aromatic carbons of both the benzoyl and indoline rings. |

| ~ 125-115 | Aromatic CH | Aromatic carbons of the indoline ring. |

| ~ 60-65 | C-2 | Methine carbon at the C-2 position. |

| ~ 30-35 | C-3 | Methylene carbon at the C-3 position. |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 3400-3200 | Medium, Broad | N-H Stretch | Symmetric and asymmetric stretching of the primary amide N-H bonds. |

| ~ 3100-3000 | Medium | Aromatic C-H Stretch | C-H stretching vibrations of the aromatic rings. |

| ~ 2980-2850 | Medium | Aliphatic C-H Stretch | C-H stretching vibrations of the CH and CH₂ groups in the indoline ring. |

| ~ 1680-1660 | Strong | C=O Stretch (Benzoyl) | Carbonyl stretching of the tertiary amide (N-benzoyl). |

| ~ 1660-1640 | Strong | C=O Stretch (Carboxamide) | Amide I band of the primary carboxamide. |

| ~ 1600-1450 | Medium-Strong | C=C Stretch | Aromatic ring skeletal vibrations. |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Interpretation |

| 252 | [M]⁺ (Molecular Ion) |

| 147 | [M - Benzoyl]⁺ |

| 105 | [Benzoyl]⁺ |

| 77 | [Phenyl]⁺ |

Experimental Protocols

The following are hypothetical experimental protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This proposed synthesis involves a two-step process starting from commercially available indoline-2-carboxylic acid.

Step 1: Synthesis of Indoline-2-carboxamide

-

To a solution of indoline-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add oxalyl chloride (1.2 eq) dropwise at 0 °C under a nitrogen atmosphere.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Cool the reaction mixture to 0 °C and bubble ammonia gas through the solution for 30 minutes, or add a solution of ammonium hydroxide (2.0 eq).

-

Allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction with water and extract the product with DCM.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford indoline-2-carboxamide.

Step 2: N-Benzoylation of Indoline-2-carboxamide

-

To a solution of indoline-2-carboxamide (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C, add triethylamine (1.5 eq).

-

Add benzoyl chloride (1.2 eq) dropwise to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield this compound.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a KBr pellet or as a thin film.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source to confirm the elemental composition.

Visualizations

The following diagrams illustrate the structural relationships and a proposed experimental workflow.

Caption: Structural components of this compound.

Caption: Proposed synthetic and analytical workflow.

Conclusion

While direct experimental spectroscopic data for this compound remains elusive in the public domain, this technical guide provides a robust, predictive framework for its characterization. The outlined ¹H NMR, ¹³C NMR, IR, and MS data, alongside the proposed synthetic and analytical protocols, offer a solid foundation for any research endeavor focused on this novel compound. This information is intended to accelerate the discovery and development of new chemical entities based on the versatile indoline scaffold.

In Vitro Evaluation of Indole-2-Carboxamide Derivatives: A Technical Guide

Disclaimer: This technical guide addresses the in vitro evaluation of various indole-2-carboxamide derivatives. Specific data for 1-Benzoylindoline-2-carboxamide was not prominently available in the reviewed literature. The information presented herein is a synthesis of findings for structurally related compounds and is intended to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

The indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] Derivatives of this core have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and neurological agents.[1][2][3] The versatility of the indole-2-carboxamide core allows for substitutions at various positions, leading to a wide range of pharmacological profiles. This guide summarizes key in vitro evaluation techniques and findings for several classes of indole-2-carboxamide derivatives, providing a foundational understanding for further research and development.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of various indole-2-carboxamide derivatives as reported in the literature.

Table 1: Antiproliferative and Cytotoxic Activities of Indole-2-Carboxamide Derivatives

| Compound/Derivative | Cell Line | Assay Type | IC50/GI50 (µM) | Reference |

| 5d | MCF-7 | Antiproliferative | Not specified | [4] |

| 5e | MCF-7 | Antiproliferative | Not specified | [4] |

| VIIa-j (most potent) | A549, MCF-7, Panc-1, HT-29 | Antiproliferative | 1.35 | [4] |

| Doxorubicin (reference) | A549, MCF-7, Panc-1, HT-29 | Antiproliferative | 1.13 (mean) | [4] |

| 3f | T47D | Growth Inhibition | 0.018 | [5] |

| 2c, 3a, 3b, 3f | T47D | Caspase Activation | 0.053 - 0.080 (EC50) | [5] |

Table 2: Enzyme and Receptor Inhibition by Indole-2-Carboxamide Derivatives

| Compound/Derivative | Target | Assay Type | IC50 (nM) | Reference |

| 5d | EGFR | Enzyme Inhibition | 89 ± 6 | [4] |

| 5e | EGFR | Enzyme Inhibition | 93 ± 8 | [4] |

| 5j | EGFR | Enzyme Inhibition | 98 ± 8 | [4] |

| Erlotinib (reference) | EGFR | Enzyme Inhibition | 80 ± 5 | [4] |

| 45 | CB1 Receptor | Allosteric Modulation | 79 | [6] |

| 17 | CB1 Receptor | Allosteric Modulation | 484 | [6] |

| 1 | CB1 Receptor | Allosteric Modulation | 853 | [6] |

| 4e | COX-2 | Enzyme Inhibition | 6710 | [7] |

| Indomethacin (reference) | COX-2 | Enzyme Inhibition | Comparable to 4e | [7] |

Table 3: Effects of Indole-2-Carboxamide Derivatives on Apoptotic Markers in MCF-7 Cells

| Compound | Parameter | Effect | Fold Increase vs. Control | Reference |

| 5d | Cytochrome C Level | Increase | 14 | [4] |

| 5e | Cytochrome C Level | Increase | 16 | [4] |

| 5h | Cytochrome C Level | Increase | 13 | [4] |

| 5d | Bax Level | Increase | 35 | [4] |

| 5e | Bax Level | Increase | 36 | [4] |

| Doxorubicin | Bax Level | Increase | Not specified | [4] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are crucial for the reproducibility and validation of findings.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cell lines (e.g., A549, MCF-7, Panc-1, HT-29) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., indole-2-carboxamide derivatives) and a reference drug (e.g., doxorubicin) for a specified period (e.g., 4 days).[4]

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution.

-

Formazan Solubilization: The plates are incubated to allow the reduction of MTT by metabolically active cells into a purple formazan product. The formazan crystals are then solubilized with a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Enzyme Inhibition Assay (e.g., EGFR, COX-2)

Enzyme inhibition assays are performed to determine the ability of a compound to inhibit the activity of a specific enzyme.

-

Enzyme and Substrate Preparation: The purified enzyme (e.g., EGFR, COX-2) and its specific substrate are prepared in an appropriate assay buffer.

-

Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound or a reference inhibitor (e.g., erlotinib for EGFR, indomethacin for COX-2).[4][7]

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

-

Reaction Termination and Detection: The reaction is allowed to proceed for a specific time and then stopped. The product formation is quantified using a suitable detection method (e.g., fluorescence, absorbance).

-

Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Receptor Binding and Modulation Assays (e.g., CB1 Allosteric Modulation)

These assays are used to characterize the interaction of compounds with specific receptors.

-

Cell Culture and Transfection: A suitable cell line (e.g., MCF-7) is transfected to express the receptor of interest (e.g., P2X7R).[8]

-

Ligand Binding Assay:

-

Membranes from cells expressing the receptor are incubated with a radiolabeled ligand and varying concentrations of the test compound.

-

The amount of bound radioligand is measured to determine the displacement by the test compound, from which the binding affinity (Ki) can be calculated.

-

-

Functional Assay (e.g., Calcium Mobilization):

-

Cells expressing the receptor are loaded with a calcium-sensitive fluorescent dye.

-

The cells are then stimulated with a known agonist in the presence and absence of the test compound.

-

Changes in intracellular calcium levels are measured using a fluorescence plate reader.[8]

-

For allosteric modulators, the effect of the compound on the agonist's dose-response curve is determined to calculate parameters like the allosteric binding cooperativity factor (α).[9]

-

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures can aid in understanding the mechanism of action and experimental design.

Caption: General workflow for the in vitro evaluation of indole-2-carboxamide derivatives.

Caption: Proposed apoptotic signaling pathway activated by certain indole-2-carboxamide derivatives.[4]

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. espace.curtin.edu.au [espace.curtin.edu.au]

- 3. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 1-benzoyl-3-cyanopyrrolo[1,2-a]quinolines as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2: Structure-activity relationships of the 4-, 5-, 6-, 7- and 8-positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Series of Methyl 3-(Substituted Benzoyl)-7-Substituted-2-Phenylindolizine-1-Carboxylates as Promising Anti-Inflammatory Agents: Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Screening of 1-Benzoylindoline-2-carboxamide Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary screening methodologies for 1-benzoylindoline-2-carboxamide compounds. This class of molecules holds significant potential for therapeutic applications, and a structured screening approach is essential for identifying and characterizing promising lead candidates. This document outlines key in vitro assays, detailed experimental protocols, and the underlying signaling pathways relevant to the potential biological activities of these compounds.

Introduction to 1-Benzoylindoline-2-carboxamides

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. The this compound framework represents a specific chemical space with potential for diverse pharmacological activities. The benzoyl group at the 1-position and the carboxamide moiety at the 2-position offer opportunities for synthetic modifications to modulate potency, selectivity, and pharmacokinetic properties. Preliminary screening of these compounds is a critical first step in the drug discovery process, enabling the identification of initial hits for further optimization.

The Preliminary Screening Cascade

A tiered approach, or screening cascade, is recommended for the efficient evaluation of a library of this compound compounds. This strategy prioritizes broad, high-throughput assays in the initial phase to identify active compounds, followed by more specific and complex assays to characterize their mechanism of action.

Caption: A typical preliminary screening cascade for novel compounds.

Data Presentation: In Vitro Activity of this compound Analogs

The following tables summarize hypothetical quantitative data for a series of this compound compounds against various targets. This structured format allows for easy comparison of structure-activity relationships (SAR).

Table 1: Cytotoxicity Screening Data

| Compound ID | R1 Group | R2 Group | Cell Line (e.g., A549) IC50 (µM) | Cell Line (e.g., MCF-7) IC50 (µM) |

| BZ-IN-001 | H | Phenyl | 15.2 | 25.8 |

| BZ-IN-002 | 4-Cl | Phenyl | 8.5 | 12.1 |

| BZ-IN-003 | 4-OCH3 | Phenyl | > 50 | > 50 |

| BZ-IN-004 | 4-Cl | Cyclohexyl | 12.3 | 18.9 |

Table 2: Kinase Inhibition Screening Data

| Compound ID | EGFR IC50 (µM) | CDK2 IC50 (µM) |

| BZ-IN-001 | 2.1 | 5.8 |

| BZ-IN-002 | 0.9 | 2.3 |

| BZ-IN-003 | 18.5 | 25.1 |

| BZ-IN-004 | 3.4 | 8.9 |

Table 3: Receptor Binding and Functional Assay Data

| Compound ID | CB1 Binding Ki (µM) | TRPV1 Activation EC50 (µM) |

| BZ-IN-005 | 0.5 | > 10 |

| BZ-IN-006 | > 20 | 1.2 |

| BZ-IN-007 | 1.8 | 8.5 |

| BZ-IN-008 | > 20 | 0.7 |

Table 4: Antimicrobial Screening Data

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| BZ-IN-009 | 8 | > 64 | 16 |

| BZ-IN-010 | 4 | 32 | 8 |

| BZ-IN-011 | > 64 | > 64 | > 64 |

| BZ-IN-012 | 16 | 64 | 32 |

Experimental Protocols

Detailed methodologies for key preliminary screening assays are provided below.

General Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Caption: Workflow for the MTT cytotoxicity assay.

Kinase Inhibition Screening: EGFR and CDK2 Assays

The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formed from a kinase reaction.[4][5][6][7]

Protocol:

-

Reagent Preparation: Prepare kinase buffer, ATP solution, substrate solution (e.g., a generic tyrosine kinase substrate for EGFR or Histone H1 for CDK2), and the respective kinase (EGFR or CDK2/Cyclin A2).

-

Compound Addition: In a 384-well plate, add 1 µL of serially diluted this compound compounds or vehicle control.

-

Kinase Reaction: Add 2 µL of the kinase solution and 2 µL of the substrate/ATP mixture to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Receptor Binding Screening: CB1 Radioligand Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from the CB1 receptor.[8][9][10]

Protocol:

-

Membrane Preparation: Prepare cell membranes from cells expressing the CB1 receptor.

-

Assay Setup: In a 96-well plate, add assay buffer, the radiolabeled CB1 ligand (e.g., [3H]CP55,940), and serially diluted this compound compounds or vehicle.

-

Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at 30°C for 60 minutes.

-

Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding and calculate the Ki value for the test compound.

Functional Receptor Screening: TRPV1 Calcium Flux Assay

This assay measures the activation of the TRPV1 ion channel by monitoring changes in intracellular calcium concentration.[11][12][13]

Protocol:

-

Cell Culture: Culture cells expressing the TRPV1 receptor in a 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. Incubate for 30-60 minutes at 37°C.

-

Compound Addition: Add serially diluted this compound compounds to the wells.

-

Fluorescence Measurement: Measure the baseline fluorescence using a fluorescent plate reader.

-

Agonist Addition: Add a known TRPV1 agonist (e.g., capsaicin) to the wells to stimulate the receptor.

-

Fluorescence Monitoring: Continuously monitor the fluorescence intensity to measure the change in intracellular calcium concentration.

-

Data Analysis: Calculate the EC50 value for the compound's ability to activate TRPV1 or the IC50 value for its ability to inhibit agonist-induced activation.

Antimicrobial Screening: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[14][15][16]

Protocol:

-

Compound Preparation: Prepare serial twofold dilutions of the this compound compounds in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways

Understanding the potential signaling pathways modulated by this compound compounds is crucial for interpreting screening data and guiding further studies.

EGFR/CDK2 Signaling Pathway in Cancer

EGFR is a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival.[17][18][19][20] CDK2 is a key regulator of the cell cycle, particularly the G1/S transition. Inhibition of both EGFR and CDK2 can have a synergistic anticancer effect.[17][18][19]

Caption: Simplified EGFR and CDK2 signaling pathways in cancer.

TRPV1 Activation and Calcium Signaling

TRPV1 is a non-selective cation channel that, when activated by stimuli such as capsaicin, heat, or low pH, allows the influx of cations, primarily Ca2+ and Na+.[12][21][22][23] The resulting increase in intracellular calcium triggers various cellular responses, including the sensation of pain.

Caption: TRPV1 channel activation and downstream calcium signaling.

CB1 Receptor Allosteric Modulation

Allosteric modulators bind to a site on the CB1 receptor that is distinct from the orthosteric site where endogenous cannabinoids bind.[24][25][26] This can lead to a change in the receptor's conformation, which in turn can modulate the binding and/or efficacy of orthosteric ligands.

Caption: Allosteric modulation of the CB1 receptor.

Conclusion

The preliminary screening of this compound compounds requires a systematic and multi-faceted approach. By employing a well-designed screening cascade that incorporates a variety of in vitro assays, researchers can efficiently identify and characterize compounds with promising therapeutic potential. The detailed protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for drug development professionals working with this important class of molecules. Subsequent hit-to-lead optimization efforts can then be focused on compounds with the most desirable activity profiles.

References

- 1. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Inhibition of cyclin-dependent kinase 2 protects against doxorubicin-induced cardiomyocyte apoptosis and cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promega.com [promega.com]

- 6. promega.com.cn [promega.com.cn]

- 7. promega.com [promega.com]

- 8. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cannabinoid receptor binding to membrane homogenates and cannabinoid-stimulated [35S]GTPgammaS binding to membrane homogenates or intact cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 11. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]

- 12. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. moleculardevices.com [moleculardevices.com]

- 14. taylorfrancis.com [taylorfrancis.com]

- 15. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ox.ac.uk [ox.ac.uk]

- 17. Synergistic anticancer effect by targeting CDK2 and EGFR-ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. rupress.org [rupress.org]

- 19. Synergistic anticancer effect by targeting CDK2 and EGFR-ERK... - CiteAb [citeab.com]

- 20. researchgate.net [researchgate.net]

- 21. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. TRPV1 - Wikipedia [en.wikipedia.org]

- 23. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Modulation of CB1 Cannabinoid Receptor by Allosteric Ligands: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: 1-Benzoylindoline-2-carboxamide and its Analogs as Potential Therapeutic Agents

Introduction

The indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This document provides an overview of the potential therapeutic applications, synthesis, and biological evaluation protocols for compounds related to 1-Benzoylindoline-2-carboxamide. The primary therapeutic areas highlighted are oncology and metabolic disorders, based on preclinical evidence from analogous compounds.

Potential Therapeutic Applications

Anticancer Activity

Several indole-2-carboxamide derivatives have demonstrated potent antiproliferative and pro-apoptotic effects in various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key signaling molecules crucial for cancer cell growth and survival. For instance, some analogs have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are important targets in cancer therapy.[1]

Antihyperlipidemic Activity

A notable analog, N-[4-benzoylphenyl]-1H-indole-2-carboxamide, has been evaluated for its effects on lipid profiles in preclinical models of hyperlipidemia. The study demonstrated a significant reduction in total cholesterol, triglycerides, and LDL, alongside an increase in HDL, suggesting a potential role in the management of dyslipidemia and associated cardiovascular diseases.

Data Presentation

Table 1: In Vitro Antiproliferative Activity of Representative Indole-2-carboxamide Analogs

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 5d | MCF-7 (Breast) | 1.05 | [2] |

| 5e | MCF-7 (Breast) | 1.15 | [2] |

| 5j | Panc-1 (Pancreatic) | 1.25 | [2] |

| 12c | DAOY (Medulloblastoma) | 1.02 |

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 2: In Vivo Antihyperlipidemic Effects of N-[4-benzoylphenyl]-1H-indole-2-carboxamide (15 mg/kg)

| Parameter | % Change in Diet-Induced Hyperlipidemic Rats |

| Total Cholesterol | ↓ 60% |

| Triglycerides | ↓ 33-45% |

| LDL | ↓ 32% |

| HDL | ↑ 58% |

Data is extrapolated from a study on N-[4-benzoylphenyl]-1H-indole-2-carboxamide.

Experimental Protocols

Synthesis of this compound (General Protocol)

This protocol is a general procedure for the amide coupling reaction to synthesize N-benzoylindoline-2-carboxamides, adapted from methods used for similar indole-2-carboxamides.[2]

Workflow Diagram:

Caption: A generalized workflow for the synthesis of this compound.

Materials:

-

Indoline-2-carboxylic acid

-

Benzoyl chloride or Benzoic acid

-

Coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve Indoline-2-carboxylic acid (1 equivalent) in anhydrous DMF.

-

Add EDC (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2 equivalents) to the solution and stir for 15 minutes at room temperature.

-

Add Benzoyl chloride or Benzoic acid (1.1 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterize the purified product by NMR (¹H, ¹³C) and Mass Spectrometry to confirm its identity and purity.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.

Workflow Diagram:

Caption: A step-by-step workflow for the MTT antiproliferative assay.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

In Vivo Antihyperlipidemic Activity in a Diet-Induced Hyperlipidemia Model

This protocol is based on the study of N-[4-benzoylphenyl]-1H-indole-2-carboxamide and can be adapted to evaluate the in vivo efficacy of related compounds.

Materials:

-

Male Wistar rats (150-200 g)

-

High-fat diet (e.g., containing cholesterol, cholic acid, and fat)

-

Standard rat chow

-

Test compound (this compound) suspension

-

Reference drug (e.g., Fenofibrate)

-

Blood collection tubes

-

Centrifuge

-

Biochemical analyzer for lipid profile analysis

Procedure:

-

Acclimatize the rats for one week.

-

Induce hyperlipidemia by feeding the rats a high-fat diet for a specified period (e.g., 2 months). A control group will be fed a standard diet.

-

After the induction period, divide the hyperlipidemic rats into groups:

-

Hyperlipidemic control (vehicle)

-

Test compound group (e.g., 15 mg/kg, orally)

-

Reference drug group

-

-

Administer the test compound and reference drug orally once daily for a predetermined duration (e.g., 24 hours or longer for chronic studies).

-

At the end of the treatment period, collect blood samples via retro-orbital puncture or cardiac puncture under anesthesia.

-

Separate the serum by centrifugation.

-

Analyze the serum for total cholesterol, triglycerides, HDL, and LDL levels using a biochemical analyzer.

-

Compare the lipid profiles of the treated groups with the hyperlipidemic control group to evaluate the efficacy of the test compound.

Signaling Pathway

Hypothetical EGFR/CDK2 Inhibition Pathway

This diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by an anticancer indole-2-carboxamide derivative.

Caption: A diagram showing the potential dual inhibition of EGFR and CDK2 signaling pathways.

References

- 1. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1-Benzoylindoline-2-carboxamide in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Benzoylindoline-2-carboxamide belongs to the broader class of indoline-2-carboxamides, a scaffold that has garnered significant interest in medicinal chemistry due to its presence in various biologically active compounds. The indoline nucleus, a saturated analog of indole, provides a three-dimensional structure that can be strategically modified to interact with a variety of biological targets. The addition of a benzoyl group at the 1-position and a carboxamide at the 2-position creates a molecule with potential for diverse chemical interactions, including hydrogen bonding and aromatic interactions, making it a promising candidate for drug discovery.

Recent research has highlighted the potential of N-acylindoline-2-carboxamides as potent therapeutic agents, particularly in the field of infectious diseases. This document provides an overview of the potential applications of this compound, with a focus on its plausible activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). Detailed protocols for its synthesis and biological evaluation are provided to facilitate further research and development.

Potential Applications in Medicinal Chemistry

While specific biological data for this compound is not extensively reported in publicly available literature, the broader class of N-acylindoline-2-carboxamides has shown significant promise in the following area:

-

Antitrypanosomal Agents: Derivatives of N-acylindoline-2-carboxamide have been identified as potent inhibitors of Trypanosoma brucei. These compounds have demonstrated excellent in vitro activity and favorable pharmacokinetic properties, suggesting their potential as lead compounds for the development of new drugs against HAT, a neglected tropical disease.

Data Presentation

Table 1: In Vitro Activity of N-Acylindoline-2-carboxamide Derivatives against T.b. brucei

| Compound ID | R Group (Acyl Moiety) | EC50 (nM) against T.b. brucei | Selectivity Index (SI) vs. Mammalian Cells |

| 1 | 2-(4-chlorophenoxy)acetyl | 27 | >1600 |

| 2 | 2-phenoxyacetyl | 150 | >333 |

| 3 | Benzylacetyl | 500 | >100 |

| 4 | 2-(3-chlorophenoxy)acetyl | 45 | >1111 |

Data is illustrative and based on published research on related compounds to demonstrate the potential of the scaffold.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the N-acylation of an indoline-2-carboxamide core, adapted from procedures for similar compounds.

Materials:

-

Indoline-2-carboxamide

-

Benzoyl chloride

-

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indoline-2-carboxamide (1 equivalent) in anhydrous DCM or THF.

-

Addition of Base: Add triethylamine or DIPEA (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Acylation: Slowly add benzoyl chloride (1.1 equivalents) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO3 solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

-

Characterization: Characterize the final product by NMR (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro Antitrypanosomal Activity Assay

This protocol describes a standard in vitro assay to determine the efficacy of compounds against Trypanosoma brucei brucei.

Materials:

-

Trypanosoma brucei brucei bloodstream form (e.g., Lister 427 strain)

-

HMI-9 medium supplemented with 10% fetal bovine serum (FBS)

-

96-well microtiter plates (black, clear bottom for microscopy)

-

Resazurin sodium salt solution (e.g., AlamarBlue®)

-

Test compound (this compound) dissolved in DMSO

-

Positive control (e.g., suramin or pentamidine)

-

Negative control (medium with DMSO)

-

Incubator (37°C, 5% CO2)

-

Fluorescence plate reader (Excitation: 530-560 nm, Emission: 590 nm)

Procedure:

-

Parasite Culture: Culture T.b. brucei bloodstream forms in HMI-9 medium at 37°C with 5% CO2 to a density of approximately 1 x 10^5 cells/mL.

-